molecular formula C21H29BO2Si B13646853 Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane

Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B13646853
M. Wt: 352.4 g/mol
InChI Key: SXCRZLHWCLBISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane is a complex organosilicon compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both silicon and boron in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a halogenated biphenyl derivative with a boronic ester and a trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.

    Substitution: The silicon and boron groups can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

    Boronic Acids: From oxidation of the boronic ester group.

    Organosilicon Derivatives: From reduction and substitution reactions.

Scientific Research Applications

Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with other organic molecules to form new carbon-carbon bonds. The trimethylsilyl group can also participate in various reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)silane is unique due to its combination of a biphenyl structure with both boronic ester and trimethylsilyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C21H29BO2Si

Molecular Weight

352.4 g/mol

IUPAC Name

trimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]silane

InChI

InChI=1S/C21H29BO2Si/c1-20(2)21(3,4)24-22(23-20)18-12-8-16(9-13-18)17-10-14-19(15-11-17)25(5,6)7/h8-15H,1-7H3

InChI Key

SXCRZLHWCLBISI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.